![molecular formula C23H24N4O2 B2503966 6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide CAS No. 1251622-76-0](/img/structure/B2503966.png)
6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyridine Nucleotide Metabolism
Research has explored the impact of similar compounds on pyridine nucleotide metabolism, emphasizing their role as niacin antagonists and their effects on neoplasm treatment. For instance, compounds related to the specified chemical have been studied for their interference with normal pyridine nucleotides' metabolic actions, indicating potential applications in understanding vitamin antimetabolites' mechanisms of action (Dietrich, Friedland, & Kaplan, 1958).
Crystal Structure and Synthesis
Studies on compounds with structural similarities have contributed to the understanding of crystal structures and synthesis pathways. For example, the synthesis and antibacterial activities of pyridine-2,6-dicarboxamide derivatives have been documented, along with their catalytic activity in transfer hydrogenation reactions, showcasing the multifaceted applications of these compounds (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Pharmacological Evaluations
The pharmacological properties of related pyrrolidine derivatives have been examined, including their role in inhibiting alpha-mannosidase activity and affecting the growth of cancer cells. Such studies highlight the therapeutic potential of these compounds in targeting specific cellular mechanisms (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Material Science Applications
In the realm of material science, research into polyimides derived from compounds containing pyridine and pyrrolidine groups has shown significant advancements. These materials exhibit remarkable properties such as solubility in common organic solvents, high thermal stability, and hydrophobicity, suggesting applications in various industrial processes (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Orientations Futures
Propriétés
IUPAC Name |
6-[3-[(3-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21-8-4-5-17(13-21)14-24-20-11-12-27(16-20)22-10-9-18(15-25-22)23(29)26-19-6-2-1-3-7-19/h1-10,13,15,20,24,28H,11-12,14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSCRCGZLXASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC(=CC=C2)O)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
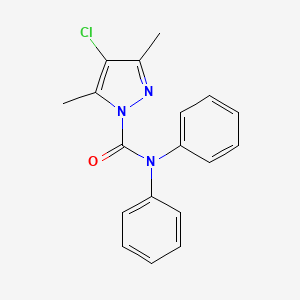
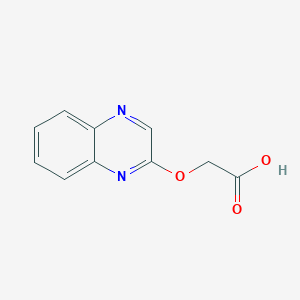
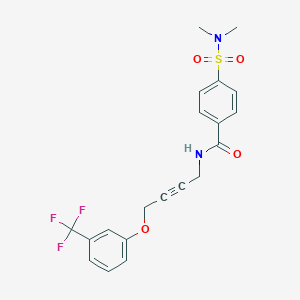
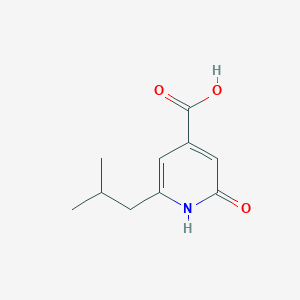


![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)
![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
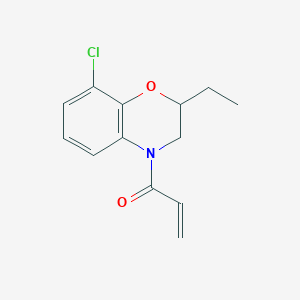
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
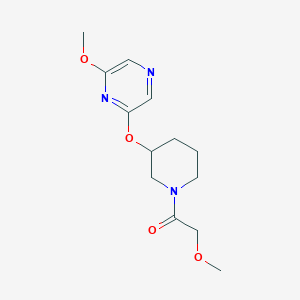
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
